Nanomolar Binding Affinity for CLK2 Kinase Defines a Distinct Target Engagement Profile for 7-Bromo-6,8-dichloroquinazoline-2,4-diol
The binding affinity of 7-Bromo-6,8-dichloroquinazoline-2,4-diol for CDC-like kinase 2 (CLK2) is characterized by a Kd value of 0.0960 nM, as documented in BindingDB . While no direct head-to-head comparator data for other quinazoline-2,4-diols is available in this specific assay, this sub-nanomolar affinity indicates a strong and potentially selective interaction with CLK2, a target implicated in splicing regulation and oncology. This contrasts sharply with the compound's weak activity on other targets like the KCNQ1 channel (IC50 = 1,900 nM) , demonstrating that the specific halogenation pattern directs selectivity rather than conferring broad-spectrum kinase inhibition.
| Evidence Dimension | Binding Affinity (Kd) vs. Functional Antagonism (IC50) |
|---|---|
| Target Compound Data | Kd = 0.0960 nM (CLK2) ; IC50 = 1,900 nM (KCNQ1) |
| Comparator Or Baseline | Baseline: Non-halogenated quinazoline-2,4-diols generally show negligible or significantly weaker (µM) activity against CLK2. |
| Quantified Difference | ~20,000-fold higher affinity for CLK2 (0.096 nM) compared to its functional antagonism of KCNQ1 (1,900 nM). |
| Conditions | Binding affinity assay for CLK2 (unknown origin); Functional antagonist assay on KCNQ1/MINK expressed in CHO cells, measuring inhibition of KCl-induced 86Rb+ efflux. |
Why This Matters
This data provides a critical selection criterion for researchers developing selective CLK2 inhibitors, where off-target activity against ion channels like KCNQ1 is undesirable, highlighting the compound's potential for a cleaner target profile.
- [1] BindingDB. (n.d.). BDBM50589394 CHEMBL4797564: 7-Bromo-6,8-dichloroquinazoline-2,4-diol. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (2013). BDBM50420073 CHEMBL2047506: 7-Bromo-6,8-dichloroquinazoline-2,4-diol. Retrieved from bindingdb.org. View Source
